molecular formula C25H28O5 B211562 5,7-Dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one CAS No. 77263-11-7

5,7-Dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one

Cat. No. B211562
CAS RN: 77263-11-7
M. Wt: 408.5 g/mol
InChI Key: LQHKFMYWTKORCE-UHFFFAOYSA-N
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Description

This compound, also known as Abyssinone-V, is a heterocyclic organic compound . It has a molecular weight of 408.487 g/mol and a molecular formula of C25H28O5 . The IUPAC name for this compound is (2S)-5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. It includes two phenyl rings, one of which is part of a chromen-4-one structure. It also has multiple hydroxy (-OH) groups and two 3-methylbut-2-enyl groups attached to the phenyl rings .


Physical And Chemical Properties Analysis

The compound has a boiling point of 619.8ºC at 760 mmHg and a flash point of 210.8ºC . Its density is 1.22g/cm³ . It has 5 hydrogen bond acceptors and 3 hydrogen bond donors .

Scientific Research Applications

1. Synthesis and Applications in Nematicidal Activities

The total synthesis of compounds structurally related to 5,7-Dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one, such as prenylated flavanones, has been achieved. These compounds, due to their unique structural features, have shown promising nematicidal activities, useful in agricultural applications for controlling nematode pests (Yang et al., 2009).

2. Cytotoxicity and Potential Anti-Cancer Properties

Several compounds bearing structural resemblance to 5,7-Dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one have been isolated from natural sources and evaluated for their cytotoxic properties. These studies aim at exploring the potential anti-cancer properties of such compounds, paving the way for new drug discoveries (López-Pérez et al., 2005).

3. Binding Affinity for Human Opioid and Cannabinoid Receptors

Bioassay-guided fractionation of certain fungi has led to the isolation of compounds structurally similar to the discussed compound, which exhibited significant binding affinity for human opioid or cannabinoid receptors. These findings are vital for studies related to psychoactive substances and can contribute to the development of new therapeutic agents (Gao et al., 2011).

4. Anti-Inflammatory and Enzyme Inhibitory Activities

Prenylated flavonoids and other structurally related compounds have been investigated for their anti-inflammatory properties and enzyme inhibitory activities. These properties are crucial for developing new drugs to treat inflammatory diseases and manage enzyme-related disorders (Han et al., 2009).

properties

IUPAC Name

5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O5/c1-14(2)5-7-16-9-18(10-17(25(16)29)8-6-15(3)4)22-13-21(28)24-20(27)11-19(26)12-23(24)30-22/h5-6,9-12,22,26-27,29H,7-8,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHKFMYWTKORCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one

CAS RN

77263-11-7
Record name Abyssinone V
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077263117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abyssinone V
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=618154
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one
Reactant of Route 2
5,7-Dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one
Reactant of Route 3
5,7-Dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one
Reactant of Route 4
5,7-Dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one
Reactant of Route 5
5,7-Dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one
Reactant of Route 6
Reactant of Route 6
5,7-Dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one

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